4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid
Description
4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid is a synthetic organic compound characterized by a benzoic acid core functionalized with a thioether-linked 2,5-dichlorophenyl group. The molecule combines the electron-withdrawing effects of chlorine substituents with the acidic and hydrogen-bonding capabilities of the carboxylic acid group.
Properties
IUPAC Name |
4-[(2,5-dichlorophenyl)sulfanylmethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2S/c15-11-5-6-12(16)13(7-11)19-8-9-1-3-10(4-2-9)14(17)18/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBRGRZBAQOBPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(C=CC(=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid typically involves the reaction of 2,5-dichlorothiophenol with benzyl chloride under basic conditions to form the intermediate 2,5-dichlorophenylthiomethylbenzene. This intermediate is then oxidized to the corresponding benzoic acid derivative using an oxidizing agent such as potassium permanganate or chromium trioxide .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid is used in a variety of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and biological processes .
Comparison with Similar Compounds
Table 1: Substituent Effects in Dichlorophenyl Derivatives
Heterocyclic Complexity and Reactivity
The target compound lacks heterocyclic rings, unlike analogs synthesized via thiourea cyclization (). For example, 2-((4-(2,4-dichlorostyryl)-6-oxo-6,7-dihydro-1,3,5-thiadiazepin-2-yl)amino)benzoic acid (13a) incorporates a thiadiazepine ring, which increases molecular complexity and hydrogen-bonding capacity. Such heterocycles often exhibit enhanced binding to biological targets (e.g., enzymes or receptors) compared to simpler benzoic acid derivatives .
Table 2: Heterocyclic vs. Non-Heterocyclic Analogs
Spectral and Structural Characterization
The target compound’s NMR and IR profiles would align with its substituents:
- IR : Strong absorption near 1700 cm⁻¹ (C=O stretch of benzoic acid).
- ¹H NMR : Aromatic protons at 6.8–8.2 ppm, with splitting patterns reflecting the 2,5-dichloro substitution.
- ¹³C NMR : Carboxylic acid carbon at ~170 ppm, aromatic carbons near 120–140 ppm, and thioether methylene at ~35 ppm.
In contrast, ’s Compound 18a ((E)-2-(3-(3-(2,4-dichlorophenyl)acryloyl)ureido)benzoic acid) shows additional carbonyl signals (urea and acryloyl groups) at ~165–175 ppm in ¹³C NMR, highlighting functional diversity .
Biological Activity
4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid is a compound with notable potential in various biological applications. Its unique structure, featuring a thioether group and dichlorophenyl substitution, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C14H10Cl2O2S
- Molecular Weight : 313.2 g/mol
The compound can undergo several chemical reactions, including oxidation to sulfoxides or sulfones and nucleophilic substitutions at the benzylic position. These reactions are significant for its biological applications as they can influence the compound's activity and interactions with biological systems.
This compound interacts with specific molecular targets such as enzymes and receptors. The binding to active sites can modulate enzyme activity or alter receptor conformation, thereby influencing cellular signaling pathways and biological processes.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar thioether functionalities have shown effectiveness against various strains of bacteria and fungi.
- Case Study : In a study evaluating thiazole derivatives, compounds with similar structural motifs demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL compared to ciprofloxacin (MIC 2 μg/mL) .
Anti-inflammatory Properties
Preliminary studies suggest that the compound may possess anti-inflammatory properties, which are common among benzoic acid derivatives. The presence of electron-withdrawing groups in the structure can enhance these effects by stabilizing reactive intermediates involved in inflammatory pathways.
Proteomics Applications
In proteomics research, this compound serves as a biotinylation reagent. This allows for the tagging and subsequent isolation of proteins, facilitating their study through techniques like Western blotting.
Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
